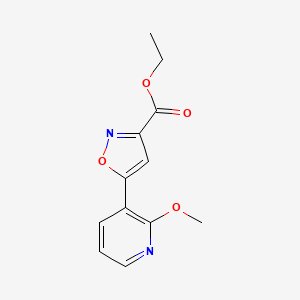
Ethyl 5-(2-Methoxy-3-pyridyl)isoxazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD32708647 is a chemical compound with a unique structure and properties that have garnered significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32708647 involves several steps, each requiring specific reaction conditions to ensure the desired product is obtained. Common synthetic routes include:
Step 1: Initial formation of the core structure through a condensation reaction.
Step 2: Functionalization of the core structure using electrophilic substitution reactions.
Step 3: Final modifications to introduce specific functional groups that enhance the compound’s reactivity and stability.
Industrial Production Methods
Industrial production of MFCD32708647 typically involves large-scale chemical reactors where the reaction conditions are meticulously controlled. This includes maintaining optimal temperatures, pressures, and concentrations of reactants to maximize yield and purity. Advanced purification techniques such as crystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
MFCD32708647 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Both nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
MFCD32708647 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Employed in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of advanced materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of MFCD32708647 involves its interaction with specific molecular targets, leading to a cascade of biochemical events. The compound binds to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This can result in various physiological effects, depending on the target and context.
Properties
Molecular Formula |
C12H12N2O4 |
|---|---|
Molecular Weight |
248.23 g/mol |
IUPAC Name |
ethyl 5-(2-methoxypyridin-3-yl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C12H12N2O4/c1-3-17-12(15)9-7-10(18-14-9)8-5-4-6-13-11(8)16-2/h4-7H,3H2,1-2H3 |
InChI Key |
WAATYUFDIUYANT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=C(N=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-Azabicyclo[3.2.1]octan-8-yl)-2-(1-piperidyl)acetamide](/img/structure/B15335445.png)
![2-(4-Fluorophenoxy)-N-[4-(5-methyl-2-benzoxazolyl)phenyl]acetamide](/img/structure/B15335452.png)
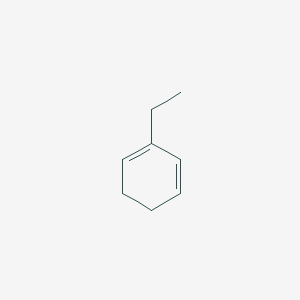
![2,2,2-Trichloroethyl (S)-2-(Fmoc-amino)-3-[7-[(diethoxyphosphoryl)oxy]-2-oxo-2H-chromen-4-yl]propanoate](/img/structure/B15335458.png)
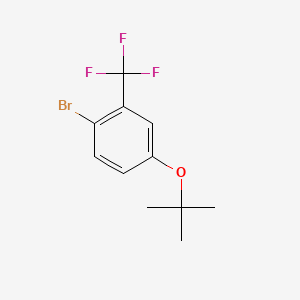

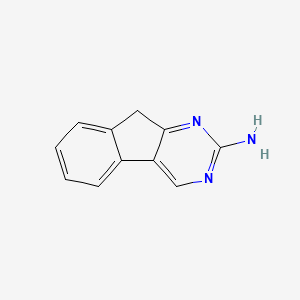
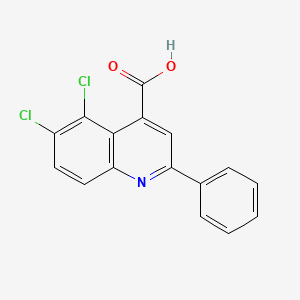
![(E)-2-[3-[2-(Bromomethyl)-4-(2-nitrophenyl)-1,3-dioxolan-2-yl]allyl]isoindoline-1,3-dione](/img/structure/B15335493.png)
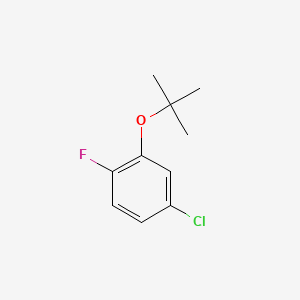
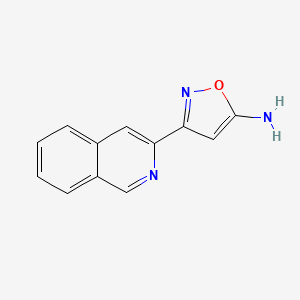
![1-[9-Ethyl-7-(2-thienyl)-9H-carbazol-3-yl]-N-methylmethanamine](/img/structure/B15335523.png)
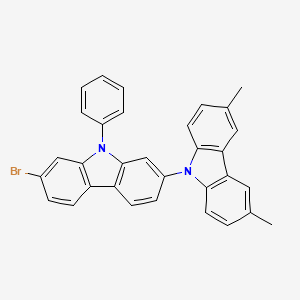
![8-Methoxy-2-methylimidazo[1,2-a]pyrazine](/img/structure/B15335535.png)
